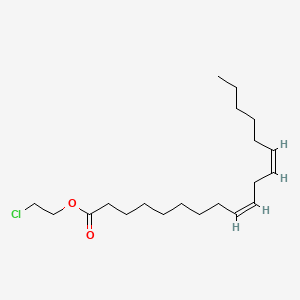

2-Chloroethyl linoleate

描述

2-Chloroethyl linoleate is an ester derived from linoleic acid and 2-chloroethanol. It is a fatty acid ester with the molecular formula C20H35ClO2. This compound is notable for its presence in various natural and synthetic contexts, particularly in the field of organic chemistry and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloroethyl linoleate can be synthesized through an esterification reaction between linoleic acid and 2-chloroethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a higher yield of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where linoleic acid and 2-chloroethanol are fed into a reactor with an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from unreacted starting materials and by-products.

化学反应分析

Hydrolysis

Hydrolysis is a primary degradation pathway for 2-chloroethyl linoleate, yielding linoleic acid and 2-chloroethanol. The reaction proceeds under acidic or basic conditions:

-

Mechanism : The ester bond undergoes nucleophilic acyl substitution. In basic conditions, hydroxide ions deprotonate water, enhancing nucleophilicity.

-

Toxicity Note : 2-Chloroethanol, a hydrolysis product, is hepatotoxic and linked to mitochondrial dysfunction in rats at high doses .

Oxidation

The linoleate moiety’s conjugated diene system undergoes oxidation, forming epoxides or hydroxylated derivatives:

-

Radical Pathways : Thiyl radicals (e.g., from glutathione) isomerize linoleate double bonds, forming trans lipids via H-abstraction and radical translocation .

-

Biological Relevance : Oxidation products may contribute to membrane disruption or signaling pathways .

Nucleophilic Substitution

The chlorine atom in the 2-chloroethyl group is susceptible to substitution:

-

Kinetics : Substitution rates depend on solvent polarity and nucleophile strength. Polar aprotic solvents (e.g., DMSO) enhance reactivity .

Biological Conjugation

In vivo, this compound forms fatty acid conjugates via enzymatic or non-enzymatic processes:

-

Toxicokinetics : Conjugates persist in tissues, prolonging exposure and potentiating hepatotoxicity .

Comparative Reactivity

The table below contrasts this compound with related compounds:

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| Ethyl linoleate | Resists hydrolysis; inert to substitution | Lacks electrophilic chlorine atom. |

| Linoleic acid | Prone to autoxidation; no ester/substitution pathways | Free carboxylic acid group enhances acidity. |

| 2-Chloroethyl palmitate | Similar substitution kinetics | Saturated fatty acid reduces oxidation potential. |

Research Implications

-

Antiviral Activity : this compound inhibits HSV-2 replication by downregulating viral immediate-early (IE) and early (E) gene transcription, likely via interaction with viral DNA or host cell machinery .

-

Industrial Use : Its reactivity supports applications in polymer crosslinking and surfactant synthesis, though toxicity limits widespread adoption .

科学研究应用

Chemical Reactions

2-Chloroethyl linoleate can undergo several chemical transformations:

- Hydrolysis : In aqueous conditions, it can revert to linoleic acid and 2-chloroethanol.

- Oxidation : The unsaturated bonds in the linoleate moiety can be oxidized to form epoxides or hydroxylated products.

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles, leading to various derivatives.

Chemistry

In organic synthesis, this compound serves as a reagent for studying esterification and hydrolysis reactions. Its unique structure allows researchers to investigate reaction mechanisms and kinetics involving fatty acid esters.

Biology

Research has indicated that this compound possesses bioactive properties. Notably, it has been studied for its potential effects on cellular processes. For instance, it has shown promise in inhibiting the replication of herpes simplex virus type 2 (HSV-2) by blocking viral transcription pathways .

Medicine

The compound's therapeutic potential is being explored in various contexts:

- Antiviral Activity : Studies suggest that it may inhibit viral replication mechanisms.

- Anti-inflammatory Properties : Preliminary findings indicate potential benefits in reducing inflammation.

Industry

In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties make it valuable for synthesizing other compounds with specific functionalities.

Case Studies and Research Findings

- Antiviral Mechanisms :

- Biological Activity :

-

Chemical Reactions :

- Investigations into the hydrolysis and oxidation of this compound have provided insights into its reactivity and potential applications in synthetic chemistry.

作用机制

The mechanism of action of 2-chloroethyl linoleate involves its interaction with cellular components. For instance, it has been shown to inhibit the transcription of immediate early and early genes of herpes simplex virus type 2 (HSV-2), thereby blocking viral replication . The compound’s bioactivity is attributed to its ability to interfere with specific molecular targets and pathways involved in viral gene expression.

相似化合物的比较

Linoleic Acid: A polyunsaturated fatty acid with similar structural features but lacking the 2-chloroethyl group.

2-Chloroethanol: A simple alcohol with a chloroethyl group, used as a precursor in the synthesis of 2-chloroethyl linoleate.

Ethyl Linoleate: An ester of linoleic acid and ethanol, similar in structure but without the chlorine atom.

Uniqueness: this compound is unique due to the presence of both the linoleate moiety and the 2-chloroethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 2-chloroethyl linoleate, and what are their limitations?

- Methodology : this compound can be enzymatically synthesized using cholesterol ester hydrolase (EC 3.1.1.13) under in vitro conditions. Purified bovine pancreatic cholesterol ester hydrolase catalyzes the esterification of linoleic acid with 2-chloroethanol, yielding the ester product. This method avoids harsh chemical conditions but requires precise enzyme activity control and purification steps to isolate the product .

- Limitations : Enzymatic synthesis may suffer from low yields due to substrate specificity or enzyme denaturation. Alternative chemical synthesis routes (e.g., acid-catalyzed esterification) are faster but risk side reactions like hydrolysis of the chloroethyl group .

Q. How is this compound analyzed in complex matrices, and what chromatographic parameters are recommended?

- Analytical Workflow : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is standard. A retention index of 4.1 on an OV-101 column (non-polar stationary phase) has been reported for this compound. Co-elution with other esters (e.g., 2-chloroethyl myristate or palmitate) can occur, necessitating MS confirmation for specificity .

- Optimization : Use splitless injection and a temperature gradient starting at 50°C (hold 2 min) to 280°C (10°C/min) to resolve lipid esters. Internal standards like deuterated analogs improve quantification accuracy .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Handling : Avoid skin/eye contact and inhalation. Use fluoropolymer gloves (0.7 mm thickness, >480 min breakthrough time) and work in a fume hood. Chloroethyl compounds are moisture-sensitive; store under inert gas (e.g., argon) in sealed containers .

- Decontamination : Spills require immediate absorption with inert materials (e.g., vermiculite) and disposal as halogenated waste. Avoid aqueous cleanup due to hydrolysis risks .

Q. How does the structural instability of this compound affect experimental reproducibility?

- Stability Factors : The ester bond is prone to hydrolysis under acidic/basic conditions, while the chloroethyl group may degrade thermally. Storage at −20°C in anhydrous solvents (e.g., chloroform) minimizes decomposition .

- Validation : Regular NMR or GC-MS checks for degradation products (e.g., linoleic acid or 2-chloroethanol) are essential before use in assays .

Advanced Research Questions

Q. What kinetic models describe the thermal decomposition of this compound, and how do they compare to methyl linoleate?

- Kinetic Analysis : Under nitrogen, thermal decomposition follows a first-order model with activation energy (Ea) of ~120 kJ/mol, derived via multiple linear regression. Under oxygen, Ea decreases to ~95 kJ/mol due to oxidative chain reactions accelerating breakdown .

- Comparative Stability : Methyl linoleate exhibits higher thermal stability (initial decomposition at 250°C vs. 220°C for this compound), attributed to the electron-withdrawing chloroethyl group destabilizing the ester .

Q. What enzymatic pathways are implicated in the toxicological activity of this compound?

- Mechanistic Insights : In vitro studies suggest cytochrome P450 enzymes metabolize the chloroethyl group, releasing reactive intermediates (e.g., chloroacetaldehyde) that alkylate DNA. Concurrently, esterases hydrolyze the compound to linoleic acid and 2-chloroethanol, which independently induce hepatic toxicity .

- Contradictions : Some studies report negligible acute toxicity in rodent models, possibly due to rapid excretion of hydrolysis products. Dose-dependent cytotoxicity in hepatocyte cultures highlights the need for in vivo-in vitro correlation studies .

Q. How does the enzymatic synthesis of this compound compare to chemical methods in stereochemical control?

- Stereoselectivity : Cholesterol ester hydrolase produces the R-stereoisomer preferentially (enantiomeric excess >70%), whereas chemical synthesis yields racemic mixtures. Chiral GC or HPLC (e.g., Chiralcel OD-H column) is required to resolve isomers .

- Challenges : Enzyme-mediated synthesis faces scalability issues, while chemical routes require chiral catalysts (e.g., lipase-based) for enantioselectivity, increasing cost and complexity .

Q. What are the conflicting findings regarding the environmental persistence of this compound, and how can they be resolved?

- Data Gaps : Aerobic degradation studies show half-lives ranging from 2 days (soil) to 30 days (aqueous systems), likely due to microbial community variability. Trametes versicolor laccase enhances degradation in lignin-rich environments, but metabolite identification remains incomplete .

- Resolution : Isotopic labeling (e.g., <sup>13</sup>C-2-chloroethyl linoleate) combined with high-resolution MS can track degradation pathways and identify persistent intermediates .

属性

IUPAC Name |

2-chloroethyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h6-7,9-10H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNBJTDMUIDJBU-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901009894 | |

| Record name | 2-Chloroethyl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25525-76-2 | |

| Record name | 2-Chloroethyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25525-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025525762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROETHYL LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8XSI46QQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。